6-Quinolinamine, 2-(4-morpholinylmethyl)-
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Overview
Description
2-(Morpholinomethyl)quinolin-6-amine is a compound that combines a quinoline moiety with a morpholine group Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholinomethyl)quinolin-6-amine typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of quinoline, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2-(morpholinomethyl)quinolin-6-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)quinolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(Morpholinomethyl)quinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-(morpholinomethyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline moiety allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the morpholine group enhances its solubility and bioavailability, making it more effective in biological applications .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholinomethyl)acrylonitrile: Another morpholine-containing compound with different functional groups.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Halogenated Quinoline Derivatives: Quinoline compounds with halogen substituents that undergo different chemical reactions.
Uniqueness
2-(Morpholinomethyl)quinolin-6-amine is unique due to its combination of a quinoline moiety and a morpholine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
832102-01-9 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)quinolin-6-amine |
InChI |
InChI=1S/C14H17N3O/c15-12-2-4-14-11(9-12)1-3-13(16-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10,15H2 |
InChI Key |
UTTPTRRZAYUUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
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